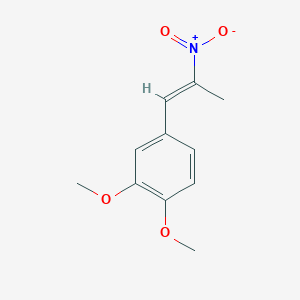

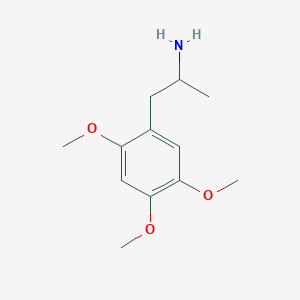

3,4-Dimethoxy-beta-methyl-beta-nitrostyrene

Overview

Description

3,4-Dimethoxy-beta-methyl-beta-nitrostyrene is a useful research compound. Its molecular formula is C11H13NO4 and its molecular weight is 223.22 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 243016. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Studies and Molecular Docking

Research by Alfarisi et al. (2020) focused on synthesizing a series of 3,4-dimethoxy-β-nitrostyrene derivatives and investigating their antimicrobial activity. The study also included molecular docking simulations to explore interactions with protein tyrosine phosphatase 1B (PTP1B), a regulator in insulin signaling pathways and metabolic diseases. The derivatives showed potential as antifungal agents and as PTP1B inhibitors, with 3,4-Ethylenedioxy-β-methyl-β-nitrostyrene identified as a promising candidate. However, further investigations are needed for medicinal applications Alfarisi et al., 2020.

Antibacterial Activity and Structure-Property-Activity Relationship

Milhazes et al. (2006) developed a multidisciplinary project that synthesized beta-nitrostyrene derivatives and evaluated their antibacterial activity. The study aimed to find a correlation between the physicochemical parameters of these compounds and their antibacterial efficacy. It was found that beta-methyl-beta-nitrostyrene analogues had higher activity against tested bacteria, particularly Gram-positive ones. The research highlights the potential of these derivatives as antibacterial agents and the importance of structural modifications to enhance their efficacy Milhazes et al., 2006.

Material Science and Polymer Research

In material science, Suga et al. (2007) synthesized polystyrenes bearing redox-active nitroxide radicals, aiming for applications in rechargeable batteries. These polymers showed promise as electrode-active materials due to their high radical densities and charge/discharge capacities. The study demonstrates the potential of incorporating nitrostyrene derivatives into polymeric materials for advanced energy storage solutions Suga et al., 2007.

Photolithography and Near-Field Lithography

Ito et al. (2007) researched the use of polyhydroxystyrenes protected with nitrobenzyl groups, including derivatives of 3,4-dimethoxy-nitrostyrene, in photo-deprotection resists for near-field lithography (NFL). This work aimed to fabricate patterns on a nanoscale, highlighting the role of these derivatives in advancing photolithographic techniques and contributing to the development of next-generation electronics Ito et al., 2007.

Safety and Hazards

Properties

| { "Design of the Synthesis Pathway": "The synthesis of 3,4-Dimethoxy-beta-methyl-beta-nitrostyrene can be achieved through a multi-step reaction pathway that involves the conversion of several starting materials into the final product.", "Starting Materials": [ "2-methyl-3,4-dimethoxybenzaldehyde", "nitroethane", "potassium hydroxide", "ethyl acetate", "magnesium", "iodine", "2-bromo-3,4-dimethoxytoluene", "methylmagnesium bromide" ], "Reaction": [ "Step 1: Synthesis of nitroethane - Nitroethane can be synthesized by reacting potassium hydroxide with ethyl acetate and nitromethane.", "Step 2: Synthesis of Grignard reagent - Magnesium can be reacted with iodine in dry ether to form magnesium iodide, which can then be reacted with 2-bromo-3,4-dimethoxytoluene to form the Grignard reagent.", "Step 3: Alkylation - The Grignard reagent can be reacted with 2-methyl-3,4-dimethoxybenzaldehyde to form the intermediate.", "Step 4: Nitration - The intermediate can be nitrated using nitroethane and a catalyst to form the desired product, 3,4-Dimethoxy-beta-methyl-beta-nitrostyrene." ] } | |

CAS No. |

122-47-4 |

Molecular Formula |

C11H13NO4 |

Molecular Weight |

223.22 g/mol |

IUPAC Name |

1,2-dimethoxy-4-[(Z)-2-nitroprop-1-enyl]benzene |

InChI |

InChI=1S/C11H13NO4/c1-8(12(13)14)6-9-4-5-10(15-2)11(7-9)16-3/h4-7H,1-3H3/b8-6- |

InChI Key |

JGFBGRHDJMANRR-VURMDHGXSA-N |

Isomeric SMILES |

C/C(=C/C1=CC(=C(C=C1)OC)OC)/[N+](=O)[O-] |

SMILES |

CC(=CC1=CC(=C(C=C1)OC)OC)[N+](=O)[O-] |

Canonical SMILES |

CC(=CC1=CC(=C(C=C1)OC)OC)[N+](=O)[O-] |

| 122-47-4 | |

Pictograms |

Irritant |

Origin of Product |

United States |

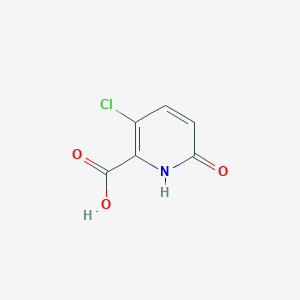

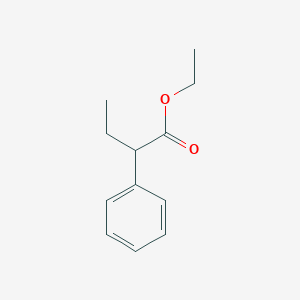

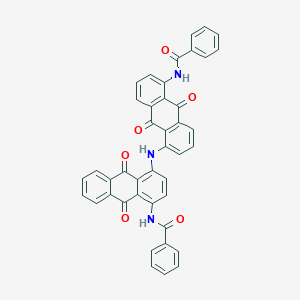

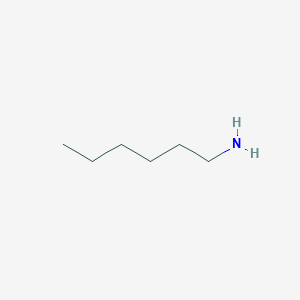

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(Methylsulfanyl)phenyl]phenylacetic acid](/img/structure/B90223.png)